4-(cyclopentyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide
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Overview
Description
4-(cyclopentyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide is a chemical compound with a complex structure that includes a cyclopentyloxy group and a phenylethylidene group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopentyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-(cyclopentyloxy)benzohydrazide, which is then reacted with an appropriate aldehyde or ketone to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of catalysts and optimized reaction conditions, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopentyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides .
Scientific Research Applications
4-(cyclopentyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(cyclopentyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(cyclopentyloxy)benzohydrazide: A closely related compound with similar structural features.
4-(cyclopentyloxy)-3-methoxybenzoic acid: Another related compound with a methoxy group instead of a hydrazide group
Uniqueness
Its ability to undergo various chemical reactions and its potential as a biochemical tool make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4g/mol |
IUPAC Name |
4-cyclopentyloxy-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-15(16-7-3-2-4-8-16)21-22-20(23)17-11-13-19(14-12-17)24-18-9-5-6-10-18/h2-4,7-8,11-14,18H,5-6,9-10H2,1H3,(H,22,23)/b21-15+ |
InChI Key |
BMEJCCUXFKXLNR-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC2CCCC2)/C3=CC=CC=C3 |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC2CCCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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